

An In-depth Technical Guide to Chlorinated Benzyl Acetate Isomers

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Compound of Interest

Compound Name: 3-Chlorobenzyl acetate

Cat. No.: B8029614

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This technical guide provides a detailed examination of the physicochemical properties, synthesis, and applications of chlorinated benzyl acetate compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document addresses a critical ambiguity in chemical nomenclature and CAS registry numbers to ensure scientific accuracy.

Critical Clarification of Chemical Identity: 3-Chlorobenzyl Acetate vs. Phenyl 2-Chloroacetate

A crucial point of clarification is necessary when discussing the topic "3-Chlorobenzyl acetate CAS 620-73-5". A search of the Chemical Abstracts Service (CAS) registry reveals that the CAS number 620-73-5 is officially assigned to Phenyl 2-chloroacetate^{[1][2][3][4][5]}. This compound is a structural isomer of the named compound, **3-Chlorobenzyl acetate**, but they are chemically distinct entities.

- **3-Chlorobenzyl acetate** (CAS 21388-93-2): The chlorine atom is substituted on the aromatic (benzyl) ring at the meta (3) position.
- Phenyl 2-chloroacetate (CAS 620-73-5): The chlorine atom is on the alpha-carbon of the acetate (acyl) group.

The structural differences are illustrated below:

3-Chlorobenzyl a
(CAS: 21388-9

1 2-chloroacetate
(CAS: 620-73-5)

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Caption: Structures of **3-Chlorobenzyl acetate** and Phenyl 2-chloroacetate.

To provide a comprehensive resource, this guide will detail the properties of the named compound, **3-Chlorobenzyl acetate** (CAS 21388-93-2), as this is likely the intended subject for a drug development audience. For completeness and to address the specific CAS number provided in the query, the known properties of Phenyl 2-chloroacetate (CAS 620-73-5) are also provided.

Physicochemical Properties of **3-Chlorobenzyl Acetate (CAS 21388-93-2)**

3-Chlorobenzyl acetate is a key synthetic intermediate. Its physical properties are critical for designing reaction conditions, purification protocols (e.g., distillation), and formulation strategies. While extensive experimental data is not widely published, reliable computed data and analogies to similar structures provide a strong profile.

Property	Value	Source
CAS Number	21388-93-2	ChemScene[6]
Molecular Formula	C ₉ H ₉ ClO ₂	ChemScene[6]
Molecular Weight	184.62 g/mol	ChemScene[6]
Appearance	Colorless to pale yellow liquid	Inferred from analogs
Boiling Point	~225-235 °C (estimated)	Analog comparison*
Density	~1.21 g/mL (estimated)	Analog comparison**
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone)	By analogy[7]
Octanol/Water Partition Coeff. (LogP)	2.4031	ChemScene[6]

*Boiling point is estimated based on benzyl acetate (212 °C) and 3-chlorobenzyl chloride (215-216 °C), with an expected increase due to higher molecular weight.[7][8] **Density is estimated based on benzyl acetate (1.054 g/mL) and 3-chlorobenzyl chloride (1.27 g/mL).[7][8]

Spectroscopic Profile for Structural Verification

For any research or development application, confirming the identity and purity of starting materials is paramount. The following spectroscopic data are characteristic of **3-Chlorobenzyl acetate**.

- ¹H-NMR (Proton NMR): The spectrum is expected to show three distinct signals:
 - A singlet around δ 2.1 ppm (3H), corresponding to the methyl protons of the acetate group.
 - A singlet around δ 5.1 ppm (2H), corresponding to the benzylic methylene (-CH₂-) protons.
 - A complex multiplet pattern between δ 7.2-7.4 ppm (4H), corresponding to the four protons on the substituted aromatic ring.

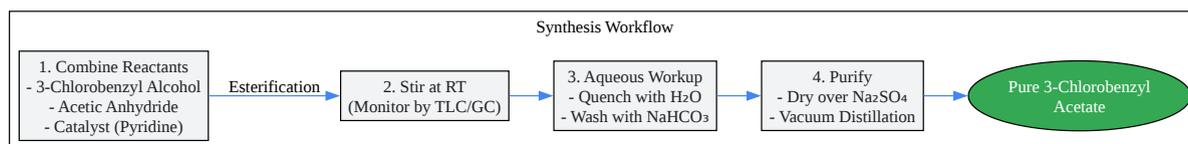
- ^{13}C -NMR (Carbon NMR): Key signals would include:
 - A peak around δ 21 ppm for the acetate methyl carbon.
 - A peak around δ 66 ppm for the benzylic methylene carbon.
 - Multiple signals between δ 126-138 ppm for the aromatic carbons.
 - A peak around δ 170 ppm for the ester carbonyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.
 - A strong, sharp absorption band around 1740 cm^{-1} is characteristic of the C=O (carbonyl) stretch of the ester.
 - A prominent band around 1230 cm^{-1} corresponds to the C-O stretch of the acetate group.
 - Aromatic C-H and C=C stretching bands will appear around $3000\text{-}3100\text{ cm}^{-1}$ and $1450\text{-}1600\text{ cm}^{-1}$, respectively.
 - A C-Cl stretching band will be present in the fingerprint region.
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M^+) at m/z 184 (for ^{35}Cl) and 186 (for ^{37}Cl) in an approximate 3:1 ratio. Key fragment ions would include the loss of the acetoxy group to give the 3-chlorobenzyl cation (m/z 125/127) and the formation of the acetyl cation (m/z 43).

Synthesis and Reactivity

Synthesis Protocol: The most direct and common synthesis of **3-Chlorobenzyl acetate** is the esterification of 3-chlorobenzyl alcohol. This can be achieved using several standard laboratory methods, most commonly with acetic anhydride and a catalyst.

- Reactants: 3-Chlorobenzyl alcohol (1.0 eq), Acetic Anhydride (1.2 eq), and a catalytic amount of a base like pyridine or DMAP.
- Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used, or the reaction can be run neat.

- Procedure: The alcohol is dissolved in the solvent, followed by the addition of the catalyst and then the dropwise addition of acetic anhydride at 0 °C to control the exotherm.
- Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis shows complete consumption of the starting alcohol.
- Workup: The reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution to remove acetic acid, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure **3-Chlorobenzyl acetate**.



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Caption: A typical laboratory workflow for the synthesis of **3-Chlorobenzyl acetate**.

Reactivity: The molecule possesses two primary sites of reactivity relevant to drug synthesis:

- Ester Hydrolysis: The ester can be cleaved under acidic or basic conditions to regenerate 3-chlorobenzyl alcohol.
- Benzylic Position: The 3-chlorobenzyl group can be used as a protecting group for carboxylic acids or as a building block in more complex syntheses.

Applications in Research and Drug Development

Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing properties like metabolic stability or binding affinity. **3-Chlorobenzyl acetate** serves as a valuable

intermediate for introducing the 3-chlorobenzyl moiety into target molecules. This structural motif is explored in the synthesis of novel therapeutic agents, including potential anti-inflammatory or antibiotic compounds. Its utility lies in its ability to participate in a wide range of chemical transformations, making it a versatile tool for medicinal chemists.

Appendix: Properties of Phenyl 2-Chloroacetate (CAS 620-73-5)

For the purpose of scientific clarity, the physical properties of the compound officially assigned CAS 620-73-5 are provided below.

Property	Value	Source
CAS Number	620-73-5	ChemicalBook, CAS[1][4]
Synonyms	Phenyl chloroacetate	Cheméo, Stenutz[2][3]
Molecular Formula	C ₈ H ₇ ClO ₂	ChemicalBook[1]
Molecular Weight	170.59 g/mol	ChemicalBook, Stenutz[1][2]
Appearance	Solid	Melting point is above RT
Melting Point	44.5 - 45 °C	ChemicalBook, Stenutz[1][2]
Boiling Point	241.44 °C (rough estimate)	ChemicalBook[1]
Density	1.2202 g/cm ³	ChemicalBook[1]

Safety and Handling

As with any laboratory chemical, **3-Chlorobenzyl acetate** should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds such as benzyl acetate and chlorobenzyl derivatives suggest the following precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

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